Pivanex - 122110-53-6

Pivanex

Catalog Number: EVT-278709
CAS Number: 122110-53-6
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pivanex, chemically known as pivaloyloxymethyl butyrate, is a prodrug of butyric acid (BA) []. It belongs to a family of acyloxyalkyl butyric acid prodrugs designed for enhanced cellular uptake and increased potency of BA []. In scientific research, Pivanex serves as a histone deacetylase inhibitor (HDACI) [, , ].

Mechanism of Action

Pivanex acts as a histone deacetylase inhibitor (HDACI) [, , ]. Upon entering the cell, it is hydrolyzed to release butyric acid. Butyric acid then inhibits histone deacetylase enzymes, leading to hyperacetylation of histones, particularly histones 3 and 4 []. This hyperacetylation can alter gene expression patterns and induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis [, ].

Applications
  • Cancer research: Pivanex demonstrated in vitro and in vivo anti-cancer activity []. It induced cell differentiation and/or apoptosis in various tumor cell lines [, ]. Research focused on its potential as a single agent or in combination therapy for non-small cell lung cancer (NSCLC) [, ].
  • Hemoglobin expression: Butylidene dibutyrate (AN-10), a related butyric acid prodrug, induced hemoglobin (Hb) expression in erythroleukemic cell lines and fetal hemoglobin (FHb) expression in sickle cell anemia (SCA) and β-thalassemia progenitor blood cells []. This suggests a potential application for butyric acid prodrugs in hematological disorders.
  • Hair follicle protection: AN-10 also showed potential in protecting hair follicles from damage caused by cytotoxic agents, suggesting its possible use for treating chemotherapy-induced alopecia [].
Future Directions

While Pivanex showed promise in preclinical and early clinical studies, safety concerns were raised during a Phase IIb trial, leading to changes in the trial protocol [, ]. Further research is needed to fully elucidate the safety profile of Pivanex and related butyric acid prodrugs before their clinical application can be fully realized. Additionally, exploring the potential of Pivanex in combination with other anti-cancer agents or in different cancer types might reveal further therapeutic benefits. Finally, investigating the mechanisms underlying the protective effects of butyric acid prodrugs on hair follicles could lead to novel strategies for preventing chemotherapy-induced alopecia.

Butyric Acid (BA)

Compound Description: Butyric acid is a naturally occurring short-chain fatty acid. It is known to induce cell differentiation, inhibit histone deacetylase (HDAC) activity, and has been investigated for its potential anticancer effects. []

Relevance: Butyric acid is a key component of Pivanex's structure. Pivanex acts as a prodrug of butyric acid, meaning it is metabolized in the body to release butyric acid. The biological activities observed with Pivanex, such as HDAC inhibition and induction of apoptosis, are attributed to the release of butyric acid. []

All-trans-Retinoic Acid (ATRA)

Compound Description: All-trans-retinoic acid is a derivative of vitamin A with potent differentiation-inducing activity. It is used in the treatment of certain types of cancer and skin conditions. []

Relevance: While not structurally related to Pivanex, ATRA is mentioned in the context of developing mutual prodrugs. Researchers synthesized retinoyloxymethyl butyrate (RN1), a compound designed to release both butyric acid and ATRA. This approach highlights an effort to combine the therapeutic potential of both molecules. []

Retinoyloxymethyl Butyrate (RN1)

Compound Description: RN1 is a synthetic compound designed as a mutual prodrug of butyric acid (BA) and all-trans-retinoic acid (ATRA). []

Relevance: RN1 demonstrates the strategy of combining butyric acid with another bioactive molecule to enhance differentiation activity. It showed significantly increased potency in inducing differentiation in leukemic cells compared to either BA or ATRA alone. This approach could potentially be applied to Pivanex, exploring combinations with other therapeutic agents. []

Butylidene Dibutyrate (AN-10)

Compound Description: AN-10 is another butyric acid prodrug that releases three equivalents of BA upon cellular uptake. It is characterized by low toxicity. []

Relevance: Similar to Pivanex, AN-10 highlights the development of butyric acid prodrugs to improve its delivery and potentially reduce toxicity. AN-10's ability to induce hemoglobin expression and protect hair follicles from damage suggests that butyric acid prodrugs could have diverse therapeutic applications. []

Docetaxel

Compound Description: Docetaxel is a chemotherapy medication used to treat various types of cancer. It works by inhibiting microtubule depolymerization, disrupting cell division. [, ]

Relevance: Although not structurally related to Pivanex, Docetaxel is significant because of its evaluation in combination therapy with Pivanex for non-small cell lung cancer (NSCLC). Studies showed potential synergy between these two agents, suggesting that combining Pivanex with existing chemotherapies could enhance treatment efficacy. [, ]

Properties

CAS Number

122110-53-6

Product Name

Pivanex

IUPAC Name

butanoyloxymethyl 2,2-dimethylpropanoate

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3

InChI Key

GYKLFBYWXZYSOW-UHFFFAOYSA-N

SMILES

CCCC(=O)OCOC(=O)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

Pivanex, AN9, pivaloyloxymethyl butyrate, Titan.

Canonical SMILES

CCCC(=O)OCOC(=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.